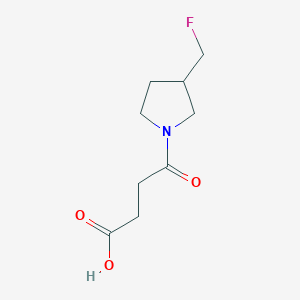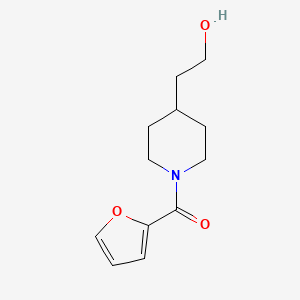
4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid
Overview
Description
“4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring can be controlled easily through inductive and stereoelectronic factors . For instance, in the case of L-proline, the endo conformer is preferred .Scientific Research Applications
Synthesis Approaches:
- Synthesis of Methyl 4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine:
- A concise method was developed to synthesize these compounds, starting from commercially available 4,4-diethoxybutylamine, through the key intermediate N-methylpyrrolinium cation. The overall yields for methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine were 42% and 25%, respectively, obtained in four and six steps (Xiao-Yan Ma et al., 2020).
- 4-Fluoropyrrolidine Derivatives in Medicinal Chemistry:
- These derivatives are valuable in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors. N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides were synthesized with high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline, offering a substantial reduction in the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal applications (R. Singh & T. Umemoto, 2011).
Applications in Disease Research and Treatment
1. Alzheimer’s Disease Research:
- A novel fluorescent probe for β-amyloids, a key marker in Alzheimer's disease, was synthesized. The probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering potential for molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
2. Cancer and Osteoporosis Therapy:
- Notum, a serine hydrolase modulating the Wnt signaling pathway, is implicated in diseases like osteoporosis, cancer, and Alzheimer’s. Inhibitors based on esters of 4-(indolin-1-yl)-4-oxobutanoic acid were studied computationally, revealing insights into their inhibition mechanism and offering therapeutic potential (I. Yildiz & B. S. Yildiz, 2022).
3. Antitumor Activities:
- 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives were synthesized and evaluated for antitumor activity against various cell lines. One compound, in particular, demonstrated notable inhibitory effects and high selectivity, indicating potential as a lead compound for developing new multi-drug resistant anti-tumor drugs (Jun Yang et al., 2023).
Crystallography and Structural Analysis
1. Crystal Structure and Analysis:
- The molecular structures of derivatives like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid were analyzed through crystallography, revealing specific dihedral angles and hydrogen bond interactions, critical for understanding molecular interactions and properties (P. Nayak et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDJVLPAOSGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















